molecular formula C17H16N2O3S2 B2909554 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034594-39-1

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2909554
CAS No.: 2034594-39-1
M. Wt: 360.45
InChI Key: JBTMQLFKSIZOBS-UHFFFAOYSA-N
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Description

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features both furan and bithiophene moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and bithiophene groups in its structure suggests that it may exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, such as 2-([2,3’-bithiophen]-5-yl)ethylamine and furan-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and bithiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or bithiophene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the bithiophene ring can produce dihydrobithiophene derivatives.

Scientific Research Applications

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, its unique electronic properties can be attributed to the conjugated systems of the furan and bithiophene rings.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(furan-2-ylmethyl)oxalamide: A similar compound with two furan rings instead of a furan and bithiophene ring.

    N1-(2-thienylmethyl)-N2-(furan-2-ylmethyl)oxalamide: Another related compound with a thienyl group instead of a bithiophene group.

Uniqueness

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of both furan and bithiophene rings, which impart distinct electronic and structural properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-13-2-1-8-22-13)18-7-5-14-3-4-15(24-14)12-6-9-23-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTMQLFKSIZOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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